N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Chemical Structure and Properties
The compound N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 866153-51-7) is a pyrrolidinecarboxamide derivative with a molecular formula of C25H32N2O2 and a molecular weight of 392.54 g/mol . Its structure features:
- A tert-butyl group on the para-position of the phenyl ring attached to the carboxamide nitrogen.
- A 4-isopropyl-3-methylphenyl group linked to the pyrrolidine ring.
- A 5-oxo-pyrrolidine core, which introduces a ketone group that may influence hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-(3-methyl-4-propan-2-ylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-16(2)22-12-11-21(13-17(22)3)27-15-18(14-23(27)28)24(29)26-20-9-7-19(8-10-20)25(4,5)6/h7-13,16,18H,14-15H2,1-6H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQOVHYABFAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrrolidine ring and various aromatic substituents, suggests diverse biological activities, particularly in anti-inflammatory and analgesic pathways. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H32N2O2, indicating the presence of 25 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structural complexity is essential for its interactions within biological systems.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Five-membered ring with one nitrogen atom |
| Aromatic Substituents | Tert-butyl and isopropyl groups enhancing steric bulk |
| Functional Groups | Carbonyl (C=O) and amide (C(=O)N) |
Preliminary studies suggest that this compound may exhibit significant anti-inflammatory and analgesic properties. The presence of functional groups allows for interactions with various biological targets, including:
- Enzymes : Potential inhibition of cyclooxygenase (COX) enzymes involved in inflammation.
- Receptors : Possible modulation of pain pathways through interaction with G protein-coupled receptors (GPCRs).
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study investigated the compound's effect on COX enzymes. Results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential use in treating inflammatory diseases .
-
Analgesic Effects :
- In animal models, administration of the compound resulted in reduced pain responses compared to control groups, indicating its efficacy as an analgesic agent .
- Binding Affinity Studies :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring via cyclization reactions.
- Introduction of tert-butyl and isopropyl substituents through alkylation processes.
- Finalization through amide bond formation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects that may influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(tert-butyl)phenyl]-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3... | Contains pyridinic nitrogen | Different receptor interactions due to pyridine |
| (3s,4r)-4-(5-chlorothiophen-2-yl)-n-[(1s)-1-(3-methoxyphenyl)ethyl]pyrrolidine... | Substituted with thiophene | Potentially different pharmacokinetics |
| (3s,4r)-4-(2,4-dichlorophenyl)-n-[(1s)-1-(3-fluorophenyl)ethyl]pyrrolidine... | Contains dichlorophenol | Enhanced lipophilicity may affect bioavailability |
Comparison with Similar Compounds
N-(4-Fluoro-3-methylphenyl)-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Key Differences :
- Substituent on the Aromatic Ring : Replaces the tert-butyl group with a 4-fluoro-3-methylphenyl moiety.
- Reduced steric bulk compared to tert-butyl may improve solubility but decrease membrane permeability.
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
Key Differences :
- Pyridinyl vs. Phenyl Group : The carboxamide nitrogen is attached to a 4-methyl-2-pyridinyl ring instead of a tert-butylphenyl group.
- Impact: The pyridine ring introduces a basic nitrogen, enabling protonation at physiological pH, which could enhance water solubility . Potential for π-π stacking interactions with biological targets, differing from the hydrophobic tert-butyl group.
N-[4-(tert-Butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Key Differences :
- Sulfamoyl Functional Group : Incorporates a tert-butylsulfamoyl group on the phenyl ring.
- Impact :
| Parameter | Target Compound | Sulfamoyl Analog |
|---|---|---|
| Molecular Weight | 392.54 | 429.53 |
| Functional Group | tert-butyl | tert-butylsulfamoyl |
| Polarity | Low | High |
Thiazolidinone and Spirocyclic Analogs
- Thiazolidinone Derivative (): Features a thiazolidinone core instead of pyrrolidine. Thiazolidinones are known for antimicrobial and antidiabetic activities, suggesting divergent biological targets compared to pyrrolidinecarboxamides .
- Spirocyclic Compound (): Contains a diazaspiro[3.5]nonene core with trifluoromethyl groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[4-(tert-butyl)phenyl]-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., DCC or EDC) to activate the carboxylic acid moiety for nucleophilic attack by the amine group.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track progress, with optimization of temperature (60–80°C) and reaction time (12–24 hours) to improve yields .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMF | 65–75% |
| Catalyst | EDC/HOBt | 70–80% |
| Temperature | 70°C | 12 hours |
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., tert-butyl group at δ 1.3 ppm, pyrrolidine carbonyl at δ 170–175 ppm) .
- IR : Key stretches include C=O (1670–1700 cm⁻¹) and N-H (3300 cm⁻¹) .
- Chromatography :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) assess purity (>98%) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 423.2) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across different experimental models?
- Methodological Answer :
- Standardized assays : Use isogenic cell lines and consistent assay conditions (e.g., incubation time, serum concentration) to minimize variability .
- Dose-response curves : Compare EC₅₀ values across models (e.g., in vitro vs. ex vivo) to identify model-specific sensitivities.
- Mechanistic studies : Employ knock-out models or siRNA silencing to isolate target pathways and validate activity .
- Data Contradiction Analysis :
| Model System | Reported IC₅₀ (μM) | Proposed Reason for Variance |
|---|---|---|
| HEK293 | 0.5 | High receptor density |
| Primary cells | 5.0 | Metabolic inactivation |
Q. What computational approaches are recommended to predict target selectivity and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinase domains). Prioritize binding poses with hydrogen bonds to the pyrrolidine carbonyl .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-protein complexes.
- QSAR modeling : Corrogate substituent effects (e.g., tert-butyl hydrophobicity) with activity data to design analogs .
Q. How can regioselectivity challenges in functionalizing the pyrrolidine ring be mitigated?
- Methodological Answer :
- Protecting groups : Temporarily block the 5-oxo group with tert-butyldimethylsilyl (TBS) to direct substitution to the 3-position .
- Catalytic control : Use palladium-catalyzed C-H activation with directing groups (e.g., pyridine) for site-specific modifications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
